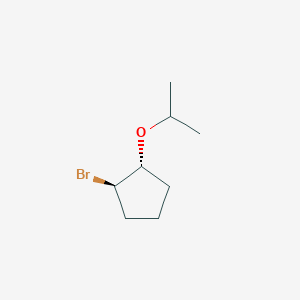

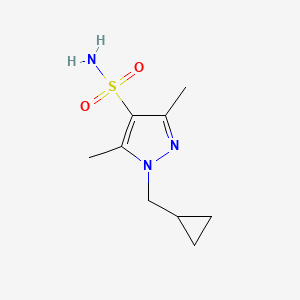

![molecular formula C25H34N4O3S B2507015 N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1291865-93-4](/img/structure/B2507015.png)

N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide is a derivative of piperidine, which is a class of compounds known for their diverse pharmacological activities. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the case of the compound , the synthesis would likely involve multiple steps, including the formation of the piperidine ring, followed by functionalization with the appropriate benzyl, sulfonyl, and carboxamide groups. For instance, the synthesis of related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is known to influence the activity of these molecules. For example, the introduction of a benzylsulfonyl group to a benzamide moiety has been shown to dramatically enhance anti-acetylcholinesterase activity . The basicity of the nitrogen atom in the piperidine ring is also a key factor in the activity of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on the functional groups attached to the core structure. The reactivity of the sulfonyl group, for instance, can be exploited in further chemical modifications. In related studies, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides has been used to synthesize antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring. The introduction of different groups can lead to compounds with varying degrees of lipophilicity, which in turn affects their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of a benzhydryl-sulfonyl group has been shown to influence the antimicrobial activity of piperidine derivatives .

科学的研究の応用

Anticancer Potential

Piperidine-4-carboxamide derivatives have shown promising results as potential anticancer agents. A study synthesized various piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, finding some of these compounds to be strong anticancer agents, with certain derivatives exhibiting low IC50 values, indicating strong anticancer activity relative to the reference drug, doxorubicin (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for their enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme in Alzheimer’s pathology, showing potential as new drug candidates (Rehman et al., 2018).

Anticholinesterase Activity

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. The study found these compounds to be excellent inhibitors for AChE and BChE, which are important in the context of neurodegenerative diseases such as Alzheimer’s (Khalid, Rehman, & Abbasi, 2014).

Antimicrobial Activity

Ethyl piperidin-4-carboxylate derivatives have been studied for their antibacterial potentials. One such study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding them to be moderate inhibitors against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017).

Mycobacterium Tuberculosis Inhibition

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, revealing potential as novel inhibitors for tuberculosis treatment (Jeankumar et al., 2013).

PCSK9 mRNA Translation Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation, with some analogues showing improved PCSK9 potency and in vitro safety profiles, important for cholesterol management (Londregan et al., 2018).

特性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(2-piperidin-1-ylpyridin-3-yl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3S/c1-2-20-8-10-21(11-9-20)19-27-25(30)22-12-17-29(18-13-22)33(31,32)23-7-6-14-26-24(23)28-15-4-3-5-16-28/h6-11,14,22H,2-5,12-13,15-19H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMLNJOGLXDHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

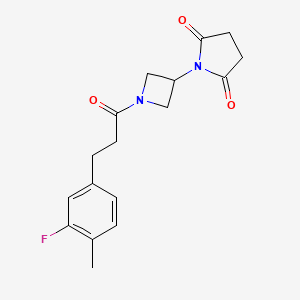

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)

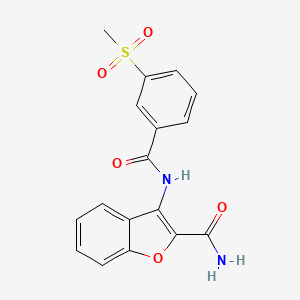

![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

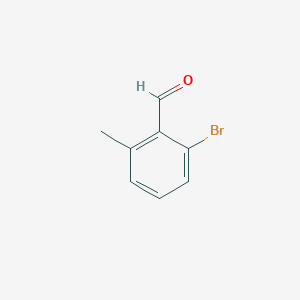

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)